3-Methoxy-6-methylnaphthalen-1-ol

Catalog No.
S12194192
CAS No.
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-6-methylnaphthalen-1-ol

Product Name

3-Methoxy-6-methylnaphthalen-1-ol

IUPAC Name

3-methoxy-6-methylnaphthalen-1-ol

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-8-3-4-11-9(5-8)6-10(14-2)7-12(11)13/h3-7,13H,1-2H3

InChI Key

MAVSSNUUNGFRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)OC

3-Methoxy-6-methylnaphthalen-1-ol is an organic compound characterized by a naphthalene backbone with methoxy and methyl substituents. Its chemical structure features a hydroxyl group (-OH) at the first position, a methoxy group (-OCH₃) at the third position, and a methyl group (-CH₃) at the sixth position of the naphthalene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

Typical of phenolic compounds:

  • Oxidation: The compound can be oxidized to form corresponding quinones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to dihydro derivatives using hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, using concentrated nitric or sulfuric acid, respectively.

Research indicates that compounds similar to 3-methoxy-6-methylnaphthalen-1-ol exhibit significant biological activities, particularly in anticancer research. For instance, derivatives of naphthalene have shown potential as antitumor agents, influencing cell replication in various cancer cell lines, including breast cancer . The presence of hydroxyl and methoxy groups is believed to enhance their biological activity through mechanisms such as intramolecular hydrogen bonding and modulation of molecular conformation.

Several methods have been developed for synthesizing 3-methoxy-6-methylnaphthalen-1-ol:

  • Alkylation of Naphthol Derivatives: This involves the alkylation of 1-naphthol with methylating agents under basic conditions.
  • Reduction of Naphthalenones: Starting from 3-methoxy-6-methylnaphthalen-1-one, reduction using sodium borohydride or lithium aluminum hydride can yield the desired alcohol .
  • Methoxylation: Direct methoxylation of naphthalene derivatives can also be employed to introduce the methoxy group at specific positions.

3-Methoxy-6-methylnaphthalen-1-ol has potential applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored for their anticancer properties and other therapeutic effects.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: The compound is useful for studying structure-activity relationships in medicinal chemistry due to its unique functional groups.

Studies on similar compounds suggest that 3-methoxy-6-methylnaphthalen-1-ol may interact with various biological targets. For example, research on related naphthalene derivatives has demonstrated their ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for their biological activity. Such interactions may enhance the compound's efficacy in inhibiting specific cancer cell lines or modulating enzyme activity .

3-Methoxy-6-methylnaphthalen-1-ol shares structural similarities with other naphthalene derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Methoxy-2-methylnaphthalen-1-olMethoxy at position 5 and methyl at position 2Exhibits different biological activity profiles
1-Hydroxy-2-methoxynaphthaleneHydroxyl at position 1 and methoxy at position 2Potentially different reactivity due to hydroxyl placement
6-Methyl-naphthaleneMethyl at position 6 onlyLacks hydroxyl and methoxy groups, affecting solubility and reactivity
4-MethoxynaphthaleneMethoxy at position 4Different electronic properties compared to 3-methoxy derivative

The unique combination of hydroxyl and methoxy groups in 3-methoxy-6-methylnaphthalen-1-ol contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Hypothesized Crystallographic Properties and Bond Configuration

The molecular structure of 3-methoxy-6-methylnaphthalen-1-ol is defined by a fused bicyclic naphthalene backbone. The hydroxyl group at position 1 introduces polarity, while the methoxy and methyl groups at positions 3 and 6 contribute steric and electronic effects. Although no direct single-crystal X-ray diffraction data are available for this compound, analogous naphthalene derivatives suggest key structural features:

  • Bond Lengths: The C-O bond in the methoxy group is typically ~1.43 Å, consistent with sp³ hybridization, while the hydroxyl O-H bond measures ~0.96 Å.
  • Dihedral Angles: The methoxy group likely adopts a conformation nearly perpendicular to the aromatic plane (dihedral angle ~90°) to minimize steric hindrance with adjacent substituents.
  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen may stabilize the molecular conformation, as observed in structurally similar compounds.

The methyl group at position 6 introduces torsional strain, potentially distorting the naphthalene ring system. Computational studies using density functional theory (DFT) could further clarify these geometric parameters.

Spectroscopic Identification Techniques

Spectroscopic methods are critical for characterizing 3-methoxy-6-methylnaphthalen-1-ol due to the absence of crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • The hydroxyl proton (position 1) appears as a broad singlet at δ ~5.5 ppm, suppressed in deuterated solvents like DMSO-d₆.
    • Methoxy protons resonate as a singlet at δ ~3.8–4.0 ppm, while methyl protons at position 6 show a singlet at δ ~2.3–2.5 ppm.
    • Aromatic protons exhibit complex splitting patterns: H-2 and H-4 (adjacent to the hydroxyl group) appear downfield (δ ~7.1–7.3 ppm), while H-5 and H-7 (ortho to methyl) resonate upfield (δ ~6.8–7.0 ppm).
  • ¹³C NMR:

    • The hydroxyl-bearing carbon (C-1) appears at δ ~150–155 ppm, while the methoxy carbon resonates at δ ~55–60 ppm.
    • Methyl carbons at position 6 are observed at δ ~20–25 ppm, and aromatic carbons range from δ ~110–135 ppm.

Infrared (IR) Spectroscopy

  • A broad O-H stretch at ~3200–3600 cm⁻¹ confirms the hydroxyl group.
  • The methoxy C-O stretch appears as a strong band at ~1250–1050 cm⁻¹, while aromatic C=C vibrations occur at ~1600–1450 cm⁻¹.

Mass Spectrometry (MS)

  • The molecular ion peak (M⁺) at m/z 188.222 corresponds to the molecular formula C₁₂H₁₂O₂.
  • Fragmentation patterns include loss of the methoxy group (-31 Da) and methyl radical (-15 Da), yielding prominent peaks at m/z 157 and 173.

Comparative Structural Analysis with Related Naphthalene Derivatives

The positions of substituents significantly influence the physicochemical properties of naphthalene derivatives. The following table compares 3-methoxy-6-methylnaphthalen-1-ol with structurally related compounds:

CompoundSubstituent PositionsKey Properties
8-Methoxy-6-methylnaphthalen-1-ol-OH (1), -OCH₃ (8), -CH₃ (6)Lower solubility in polar solvents due to reduced hydrogen bonding capacity
6-(4-Methoxypyridin-3-yl)naphthalen-1-ol-OH (1), pyridinyl-methoxyEnhanced biological activity due to π-stacking interactions
1-Hydroxy-2-methoxynaphthalene-OH (1), -OCH₃ (2)Higher acidity (pKa ~8.2) compared to 3-methoxy-6-methyl derivative

Key observations:

  • Electronic Effects: The electron-donating methoxy group at position 3 in 3-methoxy-6-methylnaphthalen-1-ol increases electron density on the aromatic ring, stabilizing carbocation intermediates in electrophilic substitution reactions.
  • Steric Hindrance: The methyl group at position 6 restricts rotation around the C-6–C-7 bond, potentially limiting interactions with biological targets.
  • Solubility: The hydroxyl group enhances water solubility relative to non-polar analogues, but the methyl and methoxy groups reduce overall polarity.

Traditional organic synthesis approaches for 3-methoxy-6-methylnaphthalen-1-ol rely primarily on established methodologies including Friedel-Crafts alkylation reactions, sequential hydroxylation-methylation procedures, and direct naphthol derivatization techniques [11] [18] [20]. These conventional methods have formed the foundation for producing substituted naphthol derivatives in both laboratory and industrial settings.

Friedel-Crafts Alkylation Methodologies

The Friedel-Crafts alkylation represents one of the most fundamental approaches for synthesizing 3-methoxy-6-methylnaphthalen-1-ol derivatives [11] [18]. This method typically employs Lewis acid catalysts such as aluminum chloride, boron trifluoride, or ferric chloride to facilitate the electrophilic aromatic substitution reaction [18]. Research has demonstrated that the regioselectivity of alkylation reactions on naphthol substrates can be controlled through careful selection of reaction conditions and catalyst systems [11].

The traditional Friedel-Crafts approach involves the initial formation of an electrophilic carbocation intermediate, which subsequently attacks the electron-rich aromatic system [18] [20]. Temperature control is critical in these reactions, with optimal conditions typically ranging from 0 to 80 degrees Celsius to prevent over-alkylation and minimize side product formation [11]. Reaction times generally extend from 2 to 24 hours, depending on the specific substrate and catalyst system employed [18].

Sequential Hydroxylation-Methylation Procedures

Sequential hydroxylation-methylation represents another established traditional approach for synthesizing methoxy-substituted naphthol derivatives [10] [15]. This methodology involves the initial hydroxylation of naphthalene derivatives using conventional oxidizing agents such as potassium permanganate, chromium trioxide, or concentrated sulfuric acid [10] [15]. The hydroxylation step typically requires elevated temperatures ranging from 25 to 150 degrees Celsius and reaction times extending from 4 to 18 hours [15].

Following hydroxylation, methylation is achieved through treatment with methylating agents such as methyl iodide in the presence of potassium carbonate and dimethylformamide [10]. This approach allows for controlled introduction of methoxy functionality at specific positions on the naphthalene ring system [15]. The sequential nature of this methodology provides opportunities for regioselective synthesis, although overall yields may be lower due to the multi-step nature of the process [10].

Direct Naphthol Derivatization Techniques

Direct derivatization of existing naphthol compounds represents a streamlined approach for introducing methoxy and methyl substituents [20] [43]. This methodology typically involves the treatment of hydroxylated naphthalene derivatives with appropriate alkylating agents under basic conditions [20]. Common reagents include methyl iodide, dimethyl sulfate, or methyl chloride in combination with carbonate bases [43].

Temperature requirements for direct derivatization reactions typically range from 50 to 120 degrees Celsius, with reaction times varying from 1 to 12 hours depending on the reactivity of the starting material [20] [43]. The advantage of this approach lies in its operational simplicity and the ability to achieve high yields when starting from appropriately substituted naphthol precursors [43].

Synthesis MethodTemperature Range (°C)Reaction TimeTypical Yield (%)Key Reagents
Friedel-Crafts Alkylation0-802-24 hours60-85AlCl₃, BF₃, FeCl₃
Hydroxylation-Methylation25-1504-18 hours45-75KMnO₄, CrO₃, H₂SO₄
Direct Derivatization50-1201-12 hours70-90CH₃I, K₂CO₃, DMF

Catalytic Pathways and Reaction Optimization

Modern catalytic approaches have revolutionized the synthesis of 3-methoxy-6-methylnaphthalen-1-ol through the development of highly selective and efficient reaction pathways [14] [17] [23]. These methodologies encompass Lewis acid catalysis, transition metal-catalyzed processes, and heterogeneous catalytic systems that offer improved selectivity and operational convenience compared to traditional approaches.

Lewis Acid Catalytic Systems

Lewis acid catalysis has emerged as a powerful tool for the selective synthesis of substituted naphthol derivatives [14] [17]. Scandium triflimide and ytterbium triflate represent particularly effective catalysts for hydroxylative dearomatization reactions that can be adapted for methoxy-naphthol synthesis [14]. These catalysts demonstrate exceptional enantioselectivity, with enantiomeric ratios reaching 95:5 under optimized conditions [14].

The mechanism of Lewis acid-catalyzed reactions involves coordination of the catalyst to the substrate, enhancing electrophilicity and facilitating nucleophilic attack [14] [17]. Reaction optimization studies have revealed that catalyst loading between 1 to 15 mole percent provides optimal balance between activity and cost-effectiveness [14]. Temperature ranges of 25 to 100 degrees Celsius are typically employed, with reaction times reduced to 1 to 8 hours compared to traditional methods [14] [17].

Counterion effects play a crucial role in Lewis acid catalysis, with triflimide anions proving superior to triflate counterparts in suppressing undesired side reactions [14]. Solvent selection is equally important, with dichloromethane and methyl tert-butyl ether providing optimal solvation environments for these catalytic transformations [14] [17].

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers unique advantages for the synthesis of complex naphthol derivatives through carbon-hydrogen functionalization and cross-coupling methodologies [17] [20] [23]. Rhodium and ytterbium dual catalytic systems have demonstrated particular effectiveness in cascade reactions leading to substituted naphthofuran intermediates that can be further transformed to target naphthol products [17].

Palladium-catalyzed annulation reactions provide another valuable approach for constructing the naphthalene framework with appropriate substitution patterns [20]. These reactions typically employ palladium on carbon or specialized palladium complexes under hydrogen atmosphere conditions [20]. Temperature requirements range from 80 to 200 degrees Celsius, with reaction times extending from 2 to 48 hours depending on substrate complexity [20].

Cobalt-catalyzed hydroxylation reactions represent an emerging area of interest for selective introduction of hydroxyl functionality [23] [27]. These eco-friendly catalytic systems operate through single electron transfer mechanisms and demonstrate excellent site-selectivity for carbon-hydrogen bond activation [23] [27]. The utilization of earth-abundant cobalt catalysts offers economic advantages over precious metal alternatives [23].

Heterogeneous Catalytic Processes

Heterogeneous catalysis provides significant advantages for industrial-scale production of naphthol derivatives through improved catalyst recovery and process sustainability [15] [16] [34]. Zeolite-based catalysts, particularly ultra-stable Y molecular sieves and HZSM-5 systems, have shown excellent performance in naphthalene methylation reactions [16] [34].

The pore structure and acidity of heterogeneous catalysts significantly influence reaction selectivity and catalyst stability [16]. Studies on palladium oxide-modified zeolitic materials have demonstrated that one-dimensional pore structures provide superior stability compared to three-dimensional frameworks due to reduced carbon deposition [16]. Reaction temperatures for heterogeneous catalytic processes typically range from 200 to 400 degrees Celsius, with contact times of 0.5 to 4 hours [16] [34].

Catalyst deactivation represents a key challenge in heterogeneous systems, primarily due to carbon deposition and pore blockage [16]. Regeneration procedures involving oxidative treatment at elevated temperatures can restore catalytic activity, enabling multiple reaction cycles [16] [34]. The choice of catalyst support material significantly influences both activity and selectivity, with silica-alumina compositions providing optimal balance of acid strength and stability [34].

Catalytic ApproachTemperature (°C)Catalyst LoadingTypical Yield (%)Selectivity
Lewis Acid (Sc-based)25-1001-15 mol%80-95>90%
Transition Metal (Pd)80-2005-15 mol%65-8875-85%
Heterogeneous (Zeolite)200-40010-25 wt%50-7860-80%

Reaction Optimization Strategies

Systematic optimization of reaction parameters is essential for maximizing yield and selectivity in catalytic naphthol synthesis [34] [35] [36]. Temperature optimization studies have revealed that reaction efficiency depends critically on maintaining appropriate activation energy while minimizing side reactions [36]. For hydroxylation reactions, temperatures below 410 Kelvin favor formation of 1-naphthol over 2-naphthol isomers [36].

Molar ratio optimization between reactants significantly influences product distribution and overall efficiency [35] [39]. Studies on 1-naphthol methylation have demonstrated that methanol to naphthol ratios of 3:1 provide optimal conversion while minimizing over-methylation [35] [39]. Weight hourly space velocity control in heterogeneous systems enables fine-tuning of contact time and conversion levels [35] [39].

Catalyst loading optimization requires balancing reaction rate enhancement against economic considerations [34] [35]. For ferrite-based catalysts, optimal performance is achieved with catalyst loadings between 10 to 25 weight percent [35] [39]. Higher loadings may lead to mass transfer limitations, while insufficient catalyst quantities result in incomplete conversion [35].

Green Chemistry Alternatives in Production

Green chemistry approaches for synthesizing 3-methoxy-6-methylnaphthalen-1-ol emphasize environmental sustainability, reduced waste generation, and elimination of hazardous solvents [21] [22] [26]. These methodologies align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.

Solvent-Free Synthetic Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry approaches for naphthol derivative production [28] [29] [30]. These methodologies eliminate the need for volatile organic compounds while often providing enhanced reaction rates and simplified work-up procedures [28] [29]. Grinding-based mechanochemical approaches have demonstrated particular effectiveness for multi-component reactions involving naphthol substrates [12] [28].

Research has shown that solvent-free conditions can be achieved through direct mixing of solid reactants followed by heating or mechanical grinding [28] [29]. The absence of solvents often leads to increased reaction rates due to higher effective concentrations of reactants [28]. Temperature requirements for solvent-free reactions typically range from 25 to 150 degrees Celsius, with reaction times reduced to 0.5 to 8 hours [28] [29].

Tetrabromobenzene-disulfonamide has emerged as an effective reusable catalyst for solvent-free synthesis of amidoalkyl naphthols under ambient conditions [29]. This catalyst system enables high yields while allowing catalyst recovery and reuse for multiple reaction cycles [29]. The elimination of solvent waste and simplified purification procedures contribute significantly to the environmental benefits of these approaches [28] [29].

Ionic Liquid-Mediated Processes

Ionic liquids provide environmentally benign alternatives to conventional organic solvents while offering unique catalytic properties [30] [33]. Bronsted acidic ionic liquids, particularly triethylammonium hydrogen sulfate, have demonstrated excellent performance in multi-component reactions leading to naphthol derivatives [33]. These systems combine the catalytic function with the solvent role, eliminating the need for additional acid catalysts [30] [33].

The non-volatile nature of ionic liquids eliminates atmospheric emissions while enabling easy product separation through simple extraction procedures [30] [33]. Reaction temperatures in ionic liquid systems typically range from 90 to 150 degrees Celsius, with reaction times of 5 to 10 minutes under optimized conditions [30]. The ability to recover and reuse ionic liquids for multiple reaction cycles significantly reduces overall environmental impact [33].

Heteropolyanion-based ionic liquids represent an advanced class of catalytic media that combine the benefits of heterogeneous and homogeneous catalysis [30]. These systems demonstrate excellent thermal stability and can be recycled at least six times without noticeable decrease in catalytic activity [30]. The integration of catalytic and solvent functions in a single medium exemplifies the efficiency achievable through green chemistry principles [30].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction for naphthol derivative preparation [25] [31]. These protocols typically achieve reaction completion within 5 to 60 minutes compared to hours required for conventional heating methods [25]. The selective heating mechanism of microwave irradiation enables precise temperature control and uniform heating throughout the reaction mixture [25] [31].

Ferric chloride-catalyzed reactions under microwave conditions have demonstrated excellent yields for naphthalene derivative synthesis [25]. The combination of microwave heating with solid acid catalysts provides synergistic effects that enhance both reaction rate and selectivity [25]. Temperature ranges of 80 to 180 degrees Celsius are typically employed, with precise control enabled through microwave power modulation [25].

The energy efficiency of microwave-assisted processes significantly exceeds conventional heating methods due to direct molecular heating rather than conductive heat transfer [25] [31]. This approach reduces overall energy consumption while eliminating the need for prolonged heating periods [25]. The rapid reaction times also minimize thermal decomposition and side product formation [31].

Biocatalytic Production Routes

Biocatalytic approaches represent the most environmentally sustainable methods for naphthol derivative synthesis [24] [26]. Whole-cell biocatalysis using engineered Escherichia coli expressing toluene ortho-monooxygenase variants has demonstrated effectiveness for naphthalene hydroxylation [24]. These systems operate under mild aqueous conditions at temperatures of 25 to 37 degrees Celsius [24].

Biphasic biocatalytic systems using lauryl acetate as the organic phase have achieved eightfold improvements in 1-naphthol production compared to aqueous-only systems [24]. The organic phase serves to extract the product from the aqueous medium, reducing product inhibition and enabling higher overall productivity [24]. Product concentrations of 1.43 grams per liter have been achieved with productivities of 0.55 grams per gram of dry cell weight [24].

Lipase-catalyzed site-selective deacetylation reactions provide another biocatalytic route for naphthol derivative synthesis [3]. Candida antarctica lipase B has demonstrated excellent selectivity for transforming naphthalene diol diacetates to hydroxylated products [3]. These enzymatic processes operate under mild conditions and exhibit high substrate specificity [3].

Continuous Flow Processing

Continuous flow chemistry represents an emerging green technology for efficient naphthol derivative production [32] [38]. Flow reactors enable precise control of reaction parameters while providing enhanced heat and mass transfer compared to batch processes [32] [38]. The high surface-to-volume ratio of microreactors facilitates rapid temperature equilibration and uniform mixing [32].

Tandem Friedel-Crafts reactions in continuous flow systems have achieved throughputs of 4.70 grams per hour for beta-naphthol derivatives [32]. Reaction times are reduced to 160 seconds while maintaining yields up to 83 percent [32]. The continuous nature of flow processing eliminates batch-to-batch variability and enables consistent product quality [32] [38].

The scalability of flow chemistry processes provides opportunities for direct translation from laboratory to industrial production scales [32] [38]. Precise control of residence time, temperature, and mixing enables optimization of reaction selectivity and minimization of waste generation [32]. The reduced solvent requirements and improved safety profile make flow chemistry an attractive green alternative for naphthol synthesis [38].

Green Chemistry MethodTemperature (°C)Reaction TimeYield (%)Environmental Benefit
Solvent-Free Synthesis25-1500.5-8 hours70-95No organic solvents
Ionic Liquid Systems90-1505-10 minutes73-94Non-volatile medium
Microwave-Assisted80-1805-60 minutes65-85Energy efficient
Biocatalytic Routes25-3712-72 hours30-60Aqueous conditions
Continuous Flow80-160160 seconds60-83Reduced waste

The thermodynamic properties of 3-Methoxy-6-methylnaphthalen-1-ol are fundamentally governed by its aromatic naphthalene backbone and the electronic effects of its substituents. The molecular formula C₁₂H₁₂O₂ corresponds to a molecular weight of 188.22 g/mol [2], placing it within the range of medium-molecular-weight aromatic compounds with significant thermodynamic stability.

Heat Capacity and Thermal Properties

Based on comparative analysis with structurally related naphthalene derivatives, the standard heat capacity of 3-Methoxy-6-methylnaphthalen-1-ol can be estimated to range between 180-220 J/(mol·K) at 298.15 K [3] [4]. This value reflects the compound's aromatic character and the presence of polar functional groups that contribute to vibrational modes. The heat capacity exhibits temperature dependence following the general relationship C°p = a + βT + γT², where the coefficients are influenced by the substituent effects on the naphthalene ring system [3].

The enthalpy of formation for 3-Methoxy-6-methylnaphthalen-1-ol is estimated to be in the range of -150 to -200 kJ/mol, based on group contribution methods and comparison with similar methoxy-substituted naphthalene derivatives [3] [4]. This negative value indicates thermodynamic stability relative to its constituent elements, with the aromatic resonance energy providing significant stabilization.

Phase Transition Behavior

The compound's phase behavior is characterized by typical aromatic solid-to-liquid transitions, though specific melting and boiling point data remain unavailable in the current literature. Extrapolation from related naphthalene derivatives suggests that the presence of both methoxy and hydroxyl substituents would elevate the melting point relative to unsubstituted naphthalene due to enhanced intermolecular hydrogen bonding capabilities [5].

The critical temperature is estimated to be between 700-800 K, with a corresponding critical pressure in the range of 3500-4500 kPa [4]. These parameters reflect the compound's moderate volatility and the influence of polar substituents on vapor-liquid equilibrium behavior.

ParameterValueReference
Molecular FormulaC₁₂H₁₂O₂ [2]
Molecular Weight (g/mol)188.22 [2]
Enthalpy of Formation (kJ/mol)Estimated -150 to -200Based on similar compounds [3] [4]
Entropy (J/mol·K)Estimated 200-250Based on similar compounds [3] [4]
Heat Capacity (J/mol·K)Estimated 180-220Based on similar compounds [3] [4]
Critical Temperature (K)Estimated 700-800Based on similar compounds [4]
Critical Pressure (kPa)Estimated 3500-4500Based on similar compounds [4]

Solubility Characteristics in Organic Solvents

The solubility profile of 3-Methoxy-6-methylnaphthalen-1-ol in organic solvents is determined by the compound's amphiphilic nature, arising from the combination of the hydrophobic naphthalene core and polar hydroxyl and methoxy substituents. The estimated logarithmic partition coefficient (LogP) for the compound falls within the range of 2.5-3.5, indicating moderate lipophilicity [6] [7].

Polar Solvents

In highly polar solvents such as methanol and ethanol, 3-Methoxy-6-methylnaphthalen-1-ol exhibits enhanced solubility due to hydrogen bonding interactions between the hydroxyl group and the solvent molecules [8]. The methoxy substituent further contributes to favorable dipole-dipole interactions, promoting dissolution in polar protic media.

Acetone and other polar aprotic solvents demonstrate high compatibility with the compound, as evidenced by the favorable interactions between the carbonyl oxygen and the aromatic system, as well as potential hydrogen bonding with the phenolic hydroxyl group [8] [9].

Aromatic Solvents

Toluene and other aromatic solvents show moderate solubility for 3-Methoxy-6-methylnaphthalen-1-ol through π-π stacking interactions between the naphthalene rings. The electron-donating methoxy group enhances these interactions by increasing the electron density of the aromatic system [8].

Chlorinated Solvents

Chloroform and dichloromethane provide excellent solvation due to their moderate polarity and ability to form weak hydrogen bonds with the hydroxyl substituent. The polarizable nature of these solvents also facilitates favorable van der Waals interactions with the extended aromatic system [9].

SolventPolarity IndexPredicted SolubilityLogP Contribution
Acetone5.1HighFavorable for polar interactions
Toluene2.4ModerateModerate aromatic interactions
Chloroform4.1HighFavorable for polar interactions
Methanol5.1HighFavorable for hydrogen bonding
Ethanol4.3HighFavorable for hydrogen bonding
Hexane0.1LowUnfavorable due to polarity mismatch
Dichloromethane3.1HighFavorable for polar interactions
Tetrahydrofuran4.0HighFavorable for polar interactions

Photochemical Degradation Kinetics

The photochemical stability of 3-Methoxy-6-methylnaphthalen-1-ol is governed by the electronic properties of the naphthalene chromophore and the influence of electron-donating substituents on the excited state behavior. The compound exhibits characteristic absorption in the UV region, with λmax values estimated between 280-320 nm, typical for substituted naphthalene derivatives [10] [11].

Absorption Characteristics and Quantum Yields

The molar extinction coefficient is estimated to be in the range of 10³-10⁴ M⁻¹cm⁻¹, reflecting the strong electronic transitions associated with the naphthalene π-system [10]. The presence of the methoxy group at position 3 extends the conjugation and may cause a bathochromic shift in the absorption spectrum relative to unsubstituted naphthalene.

The quantum yield for photodegradation is estimated to be between 0.01-0.1, based on studies of similar naphthol derivatives [11]. This relatively low quantum yield indicates moderate photostability, with most absorbed photons being dissipated through non-reactive pathways such as fluorescence and internal conversion.

Degradation Mechanisms

The primary photodegradation pathway involves photooxidation mediated by hydroxyl radicals generated through direct photolysis or sensitized reactions [12] [11]. The phenolic hydroxyl group serves as a reactive site for radical attack, leading to the formation of quinone-type intermediates and eventual ring-opening products [13].

Studies on related naphthol compounds demonstrate that photolysis in aqueous solution proceeds via excited-state intramolecular proton transfer, resulting in the formation of naphthoquinone methides as transient intermediates [11]. These reactive species undergo further reactions with nucleophiles or molecular oxygen to yield stable degradation products.

Kinetic Parameters

The photodegradation kinetics typically follow first-order or pseudo-second-order behavior, depending on the concentration and the presence of oxygen or other oxidizing species [12] [14]. Rate constants are estimated to be in the range of 0.01-0.1 min⁻¹ under typical UV irradiation conditions.

The half-life under UV irradiation is estimated to be between 2-6 hours, indicating moderate photostability that may be enhanced by the electron-donating effects of the methoxy substituent [12] [14]. This stabilization arises from the increased electron density in the aromatic system, which reduces the susceptibility to oxidative attack.

ParameterValueBasis/Reference
Primary ChromophoreNaphthalene ring systemSimilar naphthalene derivatives [10] [15]
λmax (nm)280-320*Naphthalene absorption characteristics [10]
Molar Extinction Coefficient (M⁻¹cm⁻¹)10³-10⁴*Typical for substituted naphthalenes [10]
Quantum Yield (Φ)0.01-0.1*Based on naphthol photochemistry [11]
Half-life under UV (hours)2-6*Estimated from similar compounds [12] [14]
Primary Degradation PathwayPhotooxidation via hydroxyl radicalsEstablished mechanism for naphthols [12] [11]
Major PhotoproductsQuinone derivatives, ring-opened products*Based on naphthol degradation studies [12] [13]
Kinetic OrderFirst or Second order*Typical for aromatic photodegradation [12] [14]
Rate Constant (min⁻¹)0.01-0.1*Based on similar compounds [12] [14]

*Estimated values based on structural analogy and literature data

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.083729621 g/mol

Monoisotopic Mass

188.083729621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types